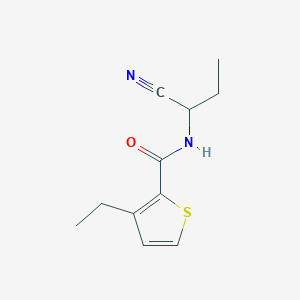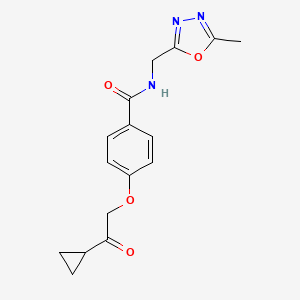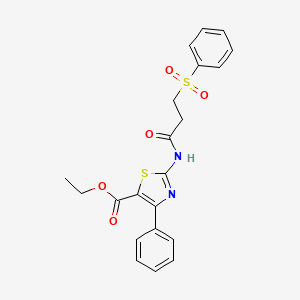
4-苯基-2-(3-(苯磺酰基)丙酰胺)噻唑-5-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Neuroprotective Applications
Ethyl 4-phenyl-2-(3-(phenylsulfonyl)propanamido)thiazole-5-carboxylate: has shown potential in the field of neuroprotection. Neuroprotection aims to preserve neuronal function and structure, which is crucial in preventing or slowing disease progression by reducing neuronal death. This compound has been evaluated for its neuroprotective and anti-neuroinflammatory properties, particularly in human microglia and neuronal cell models. It has demonstrated significant promise in reducing the expression of endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3, which are critical in the context of neurodegenerative diseases .
Anti-neuroinflammatory Agent
Inflammation of the nervous system can lead to or exacerbate neurodegenerative conditions. The compound has been studied for its efficacy in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. These findings suggest that it could be developed as an anti-neuroinflammatory agent, offering therapeutic potential for diseases characterized by neuroinflammation .
Antitumor and Cytotoxic Activity
Thiazole derivatives, which include the compound being analyzed, have been associated with antitumor and cytotoxic activities. Research has indicated that certain thiazole-based compounds can exhibit potent effects on human tumor cell lines, including prostate cancer. This suggests that Ethyl 4-phenyl-2-(3-(phenylsulfonyl)propanamido)thiazole-5-carboxylate may hold potential as a candidate for cancer treatment, particularly in the development of new antineoplastic drugs .
Antimicrobial and Antifungal Properties
Thiazoles have been recognized for their antimicrobial and antifungal properties. As a thiazole derivative, this compound could be explored for its effectiveness against various microbial and fungal pathogens. This application is particularly relevant in the search for new antibiotics and antifungal agents in the face of rising drug resistance .
Analgesic and Anti-inflammatory Uses
The analgesic and anti-inflammatory activities of thiazole derivatives have been well-documented. This compound could potentially be used in the development of new pain relief medications that target inflammation as a source of pain. Its efficacy in this area could lead to treatments with fewer side effects compared to current options .
Neurotransmitter Synthesis
Given the role of thiazoles in the synthesis of neurotransmitters such as acetylcholine, this compound could be investigated for its impact on neurotransmitter levels. This application has implications for the treatment of neurological disorders where neurotransmitter imbalance is a factor .
未来方向
Based on the findings, thiazolyl benzenesulfonamide-5-carboxylates, which include Ethyl 4-phenyl-2-(3-(phenylsulfonyl)propanamido)thiazole-5-carboxylate, can be further evaluated for in vitro and in vivo antimalarial effectiveness towards possible development as antimalarial lead molecules and/or potent antimalarial drug candidates .
属性
IUPAC Name |
ethyl 2-[3-(benzenesulfonyl)propanoylamino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-2-28-20(25)19-18(15-9-5-3-6-10-15)23-21(29-19)22-17(24)13-14-30(26,27)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJRVROPKGUBOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-phenyl-2-(3-(phenylsulfonyl)propanamido)thiazole-5-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

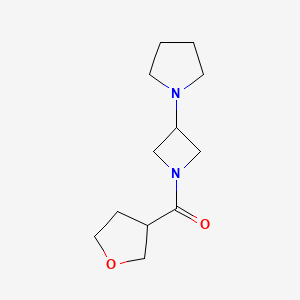

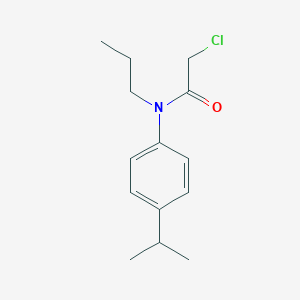
![N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2856598.png)
![4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid](/img/structure/B2856599.png)

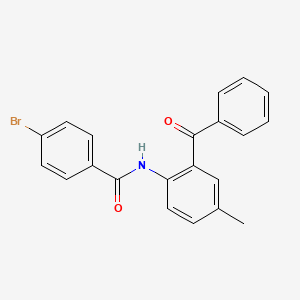
![3-(3,5-dimethoxybenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2856603.png)
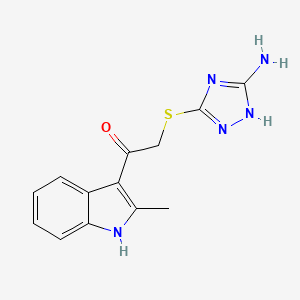
![N-{3-methyl-5-[(E)-2-(5-{[(4-methylbenzyl)amino]sulfonyl}-2-thienyl)vinyl]isoxazol-4-yl}propanamide](/img/structure/B2856607.png)
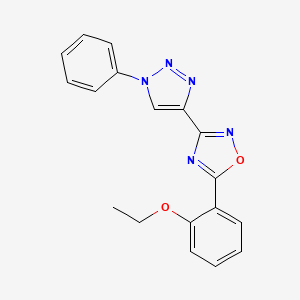
![2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2856615.png)
